5-Acetylsalicylamide
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that 5-Acetylsalicylamide can interact with various enzymes and proteins during its use as a reagent in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.
Molecular Mechanism
It is known that this compound can participate in chemical reactions as a reagent, potentially interacting with biomolecules and influencing gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Acetylsalicylamide can be synthesized through the Friedel-Crafts acylation of salicylamide with acetyl chloride. The reaction is typically catalyzed by a Lewis acidic ionic liquid, such as aluminum chloride. The process involves the following steps:
- Dissolving salicylamide in an appropriate solvent.
- Adding acetyl chloride dropwise to the solution.
- Stirring the mixture at a controlled temperature to facilitate the acylation reaction.
- Isolating the product by filtration and purification techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of mixed fused salts, such as sodium chloride and aluminum chloride, to achieve a low-melting-point reaction medium. The process includes:
- Heating and stirring anhydrous aluminum chloride and sodium chloride until they fuse.
- Adding salicylamide to the fused salt mixture and stirring until it dissolves.
- Introducing the acylation reagent (acetyl chloride) dropwise and maintaining the reaction temperature.
- Adding acid to the reaction mixture to precipitate the product.
- Filtering, washing, and drying the crude product, followed by purification .
Chemical Reactions Analysis
Types of Reactions
5-Acetylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Acetylsalicylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Acetylsalicylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: The compound may scavenge reactive oxygen species, protecting cells from oxidative damage.
Modulation of Signaling Pathways: It can influence signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.
5-Bromoacetyl Salicylamide:
Uniqueness
5-Acetylsalicylamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike salicylamide, it has enhanced reactivity in acylation reactions, making it a valuable intermediate in organic synthesis. Compared to acetylsalicylic acid, it offers different pharmacological profiles and potential therapeutic applications .
Properties
IUPAC Name |
5-acetyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQTCWTCCNHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057736 | |
Record name | 5-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40187-51-7 | |
Record name | 5-Acetyl-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40187-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 5-acetyl-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the NaCl-AlCl3 mixed fused salt method for synthesizing 5-acetylsalicylamide as opposed to other methods?
A1: The research article "Synthetic method for this compound" [] highlights several advantages of employing the NaCl-AlCl3 mixed fused salt method for this compound synthesis. This method boasts a higher yield compared to traditional methods and simplifies the post-reaction purification process. Furthermore, it eliminates the need for organic solvents, aligning with green chemistry principles and minimizing environmental impact.
Q2: Can this compound form new crystalline structures with other molecules, and if so, what applications might this have?
A2: Research indicates that this compound can indeed form new crystalline phases when combined with specific dipeptides, such as leucyl-valine []. This ability to form co-crystals stems from intermolecular interactions like hydrogen bonding and van der Waals forces. This characteristic makes this compound a potential candidate for applications in solid-state organic synthesis. Additionally, it opens possibilities for storing and stabilizing other bioactive molecules within the co-crystal structure.
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